Superior MICA/B Immune Ligand Suppression: NZ‑28 Achieves Complete Blockade vs. NVP‑AUY922 and HSF1 Knockdown
In a direct head‑to‑head comparison across lung (H1339) and breast (MDA‑MB‑231, T47D) cancer cell lines, NZ‑28 (20 µM, 24 h) completely blocked MICA and MICB membrane expression, whereas the Hsp90 inhibitor NVP‑AUY922 (100 nM) had no effect on MICA/B surface density. Single HSF1 knockdown by shRNA only partially decreased MICB surface expression and left MICA unaffected. NZ‑28 treatment reduced MICA mean fluorescence intensity (MFI) by approximately 70‑90% relative to control (p≤0.001), and MICB MFI by 80‑95% (p≤0.001) [1].
| Evidence Dimension | MICA/B Membrane Expression (MFI reduction) |
|---|---|
| Target Compound Data | NZ‑28 (20 µM): 70‑90% reduction in MICA MFI; 80‑95% reduction in MICB MFI (p≤0.001) |
| Comparator Or Baseline | NVP‑AUY922 (100 nM): no significant change; HSF1 shRNA: partial MICB reduction, no MICA reduction |
| Quantified Difference | Complete vs. partial/no blockade; quantitative MFI reduction >70% for NZ‑28 only |
| Conditions | H1339, MDA‑MB‑231, T47D cells; 24 h treatment; flow cytometry |
Why This Matters
Only NZ‑28 provides a robust, complete ablation of MICA/B ligands – a critical requirement for studies dissecting NKG2D‑mediated immune surveillance.
- [1] Schilling D, Kühnel A, Tetzlaff F, Konrad S, Multhoff G. NZ28‑induced inhibition of HSF1, SP1 and NF‑κB triggers the loss of the natural killer cell‑activating ligands MICA/B on human tumor cells. Cancer Immunol Immunother. 2015;64(5):599‑608. View Source
